2-Bromo-6-fluoro-4-hydroxybenzaldehyde
CAS No.: 1629141-29-2
Cat. No.: VC11734090
Molecular Formula: C7H4BrFO2
Molecular Weight: 219.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1629141-29-2 |
|---|---|
| Molecular Formula | C7H4BrFO2 |
| Molecular Weight | 219.01 g/mol |
| IUPAC Name | 2-bromo-6-fluoro-4-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C7H4BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |
| Standard InChI Key | OHNADCAMSNTRIP-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)C=O)Br)O |
| Canonical SMILES | C1=C(C=C(C(=C1F)C=O)Br)O |
Introduction
Structural and Molecular Characteristics
Table 1: Estimated Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
While no direct method for 2-bromo-6-fluoro-4-hydroxybenzaldehyde is documented, its synthesis can be inferred from analogous compounds. A plausible two-step approach combines bromination and oxidation, adapted from the preparation of 2-bromo-6-fluorobenzaldehyde :
Step 1: Bromination of 6-Fluoro-4-hydroxybenzaldehyde
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Reagents: Hydrobromic acid (HBr), hydrogen peroxide (H₂O₂), under UV light.
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Mechanism: Radical bromination selectively substitutes the methyl group adjacent to the hydroxyl group, yielding 2-bromo-6-fluoro-4-hydroxybenzyl bromide .
Step 2: Kornblum Oxidation
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Reagents: Dimethyl sulfoxide (DMSO), inorganic oxidants (e.g., KMnO₄).
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Conditions: 70–100°C for 3–8 hours.
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Outcome: Oxidation of the benzyl bromide intermediate to the aldehyde .
Key Challenges:
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Regioselectivity: Ensuring bromination occurs at position 2 requires careful control of reaction conditions.
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Hydroxyl Group Stability: Protection (e.g., acetylation) may be necessary to prevent undesired side reactions during oxidation .
Reactivity and Functionalization
Electrophilic Substitution
The electron-withdrawing effects of bromine and fluorine direct electrophilic attacks to positions 3 and 5 of the aromatic ring. For example:
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Nitration: Yields nitro derivatives at position 3, useful in dye synthesis .
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Sulfonation: Introduces sulfonic acid groups for water-soluble derivatives .
Aldehyde-Specific Reactions
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Oxidation: Forms 2-bromo-6-fluoro-4-hydroxybenzoic acid, a potential metabolite or synthetic intermediate.
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Reduction: Produces 2-bromo-6-fluoro-4-hydroxybenzyl alcohol, a precursor for ether or ester derivatives .
Table 2: Common Derivatives and Applications
| Derivative | Application | Reference |
|---|---|---|
| 2-Bromo-6-fluoro-4-hydroxybenzoic acid | Pharmaceutical intermediate | |
| Schiff bases | Antimicrobial agents | |
| Thiosemicarbazones | Anticancer research |
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound’s structural motifs align with bioactive molecules:
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